molecular formula C13H19NO3 B15278794 Methyl 2-amino-5-(benzyloxy)pentanoate

Methyl 2-amino-5-(benzyloxy)pentanoate

Cat. No.: B15278794
M. Wt: 237.29 g/mol
InChI Key: LEEZJVWRNCGYFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(benzyloxy)pentanoate is an organic compound with the molecular formula C13H19NO3 It is a derivative of pentanoic acid and contains both an amino group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(benzyloxy)pentanoate typically involves the esterification of 2-amino-5-(benzyloxy)pentanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of protective groups and selective deprotection steps may also be employed to ensure the integrity of the functional groups during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(benzyloxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino and ester derivatives.

Scientific Research Applications

Methyl 2-amino-5-(benzyloxy)pentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(benzyloxy)pentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(methoxy)pentanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Methyl 2-amino-5-(phenoxy)pentanoate: Contains a phenoxy group instead of a benzyloxy group.

Uniqueness

Methyl 2-amino-5-(benzyloxy)pentanoate is unique due to the presence of the benzyloxy group, which can enhance its hydrophobic interactions and potentially improve its binding affinity for certain targets. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl 2-amino-5-phenylmethoxypentanoate

InChI

InChI=1S/C13H19NO3/c1-16-13(15)12(14)8-5-9-17-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,14H2,1H3

InChI Key

LEEZJVWRNCGYFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCOCC1=CC=CC=C1)N

Origin of Product

United States

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